molecular formula C15H13NO2 B11870054 2-(2-Hydroxyphenyl)-2-methyl-1,2-dihydro-3H-indol-3-one CAS No. 67242-57-3

2-(2-Hydroxyphenyl)-2-methyl-1,2-dihydro-3H-indol-3-one

Cat. No.: B11870054
CAS No.: 67242-57-3
M. Wt: 239.27 g/mol
InChI Key: MKIVBJHOSBWZSI-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-2-methylindolin-3-one is a compound that belongs to the class of indolin-3-ones This compound is characterized by the presence of a hydroxyphenyl group and a methyl group attached to the indolin-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-2-methylindolin-3-one typically involves the condensation of 2-hydroxyacetophenone with isatin in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The reaction can be represented as follows:

2-Hydroxyacetophenone+IsatinBase, Reflux2-(2-Hydroxyphenyl)-2-methylindolin-3-one\text{2-Hydroxyacetophenone} + \text{Isatin} \xrightarrow{\text{Base, Reflux}} \text{2-(2-Hydroxyphenyl)-2-methylindolin-3-one} 2-Hydroxyacetophenone+IsatinBase, Reflux​2-(2-Hydroxyphenyl)-2-methylindolin-3-one

Industrial Production Methods

In an industrial setting, the production of 2-(2-Hydroxyphenyl)-2-methylindolin-3-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-2-methylindolin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the indolin-3-one core can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of 2-(2-oxophenyl)-2-methylindolin-3-one.

    Reduction: Formation of 2-(2-hydroxyphenyl)-2-methylindolin-3-ol.

    Substitution: Formation of 2-(2-halophenyl)-2-methylindolin-3-one.

Scientific Research Applications

2-(2-Hydroxyphenyl)-2-methylindolin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-2-methylindolin-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the indolin-3-one core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in sensing applications.

    2-(2-Hydroxyphenyl)pyrimidine: Studied for its potential use in photophysical and photochemical applications.

    2-(2-Hydroxyphenyl)oxazole: Known for its excited-state intramolecular proton transfer (ESIPT) properties.

Uniqueness

2-(2-Hydroxyphenyl)-2-methylindolin-3-one is unique due to its specific structural features, such as the presence of both a hydroxyphenyl group and a methyl group on the indolin-3-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

67242-57-3

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-2-methyl-1H-indol-3-one

InChI

InChI=1S/C15H13NO2/c1-15(11-7-3-5-9-13(11)17)14(18)10-6-2-4-8-12(10)16-15/h2-9,16-17H,1H3

InChI Key

MKIVBJHOSBWZSI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2N1)C3=CC=CC=C3O

Origin of Product

United States

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